Home > Products > Screening Compounds P125409 > Tedatioxetine hydrobromide
Tedatioxetine hydrobromide - 960151-65-9

Tedatioxetine hydrobromide

Catalog Number: EVT-255668
CAS Number: 960151-65-9
Molecular Formula: C18H22BrNS
Molecular Weight: 364.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tedatioxetine hydrobromide acts as a triple reuptake inhibitor and 5-HT2A, 5-HT2C, 5-HT3 and α1A-adrenergic receptor antagonist.
Overview

Tedatioxetine hydrobromide, also known by its developmental code name Lu AA24530, is an investigational antidepressant compound that was discovered by the Danish pharmaceutical company Lundbeck. It was initially developed for the treatment of major depressive disorder but has not progressed beyond early clinical trials. Tedatioxetine is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor and acts on various serotonin receptors, including antagonistic effects on 5-HT2A, 5-HT2C, and 5-HT3 receptors.

Source and Classification

Tedatioxetine hydrobromide belongs to the class of drugs known as serotonin modulators and stimulators. Its chemical structure includes elements that allow it to interact with neurotransmitter systems involved in mood regulation. The compound is primarily recognized for its potential antidepressant properties, although it has not been widely adopted or approved for clinical use due to limited development progress since its initial trials.

Synthesis Analysis

Methods and Technical Details

The synthesis of tedatioxetine hydrobromide involves several chemical reactions that transform precursor compounds into the final product. A notable patent outlines a method for preparing vortioxetine hydrobromide, which shares some synthetic pathways with tedatioxetine. The preparation typically includes the following steps:

  1. Starting Materials: The synthesis begins with 2,4-dimethyl thiophenol reacting with o-bromonitrobenzene to form an intermediate compound.
  2. Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation under normal pressure to yield another compound.
  3. Sandmeyer Reaction: The subsequent Sandmeyer reaction introduces halogen atoms into the aromatic system.
  4. Final Reaction: The final step involves the reaction of the resulting compound with piperazine and hydrobromic acid to produce tedatioxetine hydrobromide.

This synthetic route is characterized by its relatively short pathway and mild reaction conditions, making it suitable for industrial production while minimizing costs associated with raw materials and catalysts .

Molecular Structure Analysis

Structure and Data

Tedatioxetine hydrobromide has a complex molecular structure characterized by specific functional groups that facilitate its pharmacological activity. The molecular formula is C18H21NSC_{18}H_{21}NS, with a molar mass of approximately 283.43 g/mol . The structure includes:

  • A central aromatic ring system
  • Sulfur-containing groups
  • Multiple methyl substituents that influence its pharmacokinetic properties

The compound's three-dimensional conformation is critical for its interaction with neurotransmitter receptors in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing tedatioxetine hydrobromide are significant for understanding its reactivity and potential modifications. Key reactions include:

  • Nucleophilic Substitution: Involves the substitution of halogen atoms in aromatic compounds.
  • Hydrogenation: Catalytic processes that reduce double bonds in organic compounds.
  • Sandmeyer Reaction: A method used to introduce halogens into aromatic systems using diazonium salts.

These reactions are optimized for yield and efficiency, often using specific solvents such as dimethylformamide or dichloromethane under controlled temperatures .

Mechanism of Action

Process and Data

Tedatioxetine functions primarily as a triple reuptake inhibitor, affecting the transporters for serotonin, norepinephrine, and dopamine. Its mechanism involves:

  1. Serotonin Modulation: By inhibiting serotonin reuptake, tedatioxetine increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.
  2. Receptor Interactions: The compound acts as an antagonist at certain serotonin receptors (5-HT2A and 5-HT3), which may contribute to its therapeutic effects while minimizing side effects commonly associated with other antidepressants .
  3. Dopaminergic Effects: Although primarily a serotonin modulator, tedatioxetine's influence on dopamine reuptake may also play a role in alleviating depressive symptoms.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tedatioxetine hydrobromide exhibits several important physical properties:

  • Solubility: It has low water solubility (approximately 0.000695 mg/mL), which may affect its bioavailability .
  • Stability: The compound's stability under various conditions is crucial for its formulation in pharmaceutical applications.
  • Melting Point: Specific melting point data is not widely available but is essential for determining appropriate storage conditions.

These properties are critical for understanding how tedatioxetine behaves in biological systems and how it can be effectively formulated into medications.

Applications

Scientific Uses

While tedatioxetine hydrobromide has not been widely commercialized, it has potential applications in:

  • Clinical Trials: Initially tested for major depressive disorder, providing insights into novel antidepressant mechanisms.
  • Research Settings: Used in experimental studies to explore serotonin modulation and receptor interactions within neuropharmacology.

The ongoing interest in this compound reflects a broader effort to develop more effective treatments for depression with fewer side effects than traditional antidepressants .

Introduction to Tedatioxetine Hydrobromide in Neuropsychopharmacology

Historical Context and Development of Serotonergic Modulators

The evolution of serotonergic antidepressants represents a paradigm shift from monoamine reuptake inhibition towards receptor-specific modulation. Early agents like trazodone, classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), introduced the principle of combining serotonin transporter (SERT) inhibition with 5-HT₂ₐ receptor blockade, demonstrating improved tolerability profiles regarding sexual dysfunction compared to SSRIs [1]. This pharmacological innovation laid the groundwork for developing agents with increasingly sophisticated receptor interaction profiles. The limitations of selective serotonin reuptake inhibitors (SSRIs)—notably delayed onset of action, emotional blunting, and significant residual symptoms—highlighted the need for compounds targeting specific serotonin receptor subtypes implicated in depression pathophysiology [4] [7].

Vortioxetine (Brintellix/Trintellix) marked a significant advancement as a Serotonin Modulator and Stimulator (SMS), exhibiting a multimodal mechanism encompassing SERT inhibition combined with direct modulation of multiple 5-HT receptors: agonist activity at 5-HT₁ₐ, partial agonism at 5-HT₁B, and antagonism at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors [5] [9]. This receptor "fine-tuning" was designed to enhance pro-cognitive and antidepressant effects while mitigating side effects associated with non-targeted serotonin elevation. The development trajectory from SARIs to SMSs illustrates the field's progression towards leveraging the complexity of the serotonergic "receptosome" for therapeutic gain [7].

Table 1: Evolution of Key Serotonergic Modulator Classes

ClassExemplar CompoundPrimary MechanismTherapeutic Rationale
SARIsTrazodoneSERT inhibition + 5-HT₂ₐ antagonismReduce SSRI-associated insomnia/anxiety; lower sexual dysfunction
SMSsVortioxetineSERT inhibition + 5-HT₁ₐ agonism + 5-HT₁B partial agonism + 5-HT₃/5-HT₇/5-HT₁D antagonismEnhance cognition; reduce emotional blunting; broader efficacy
TRI-SM HybridTedatioxetineSERT/NET/DAT inhibition + 5-HT₂ₐ/5-HT₂C/5-HT₃/α₁ₐ antagonismAddress treatment resistance; target multiple symptom domains

Tedatioxetine Hydrobromide in the Evolution of Multimodal Antidepressants

Tedatioxetine hydrobromide (Lu AA24530) emerged as an investigational compound embodying the next logical step in multimodal antidepressant design: integrating triple monoamine reuptake inhibition (TRI) with broad serotonin receptor modulation. Its pharmacodynamic profile combined inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with antagonist activity at 5-HT₂ₐ, 5-HT₂C, 5-HT₃, and α₁ₐ-adrenergic receptors [3] [6]. This expansive mechanism positioned tedatioxetine uniquely within the pharmacological landscape. Unlike vortioxetine, which primarily modulates serotonin receptors alongside SERT inhibition, tedatioxetine directly engaged all three major monoamine systems implicated in depression—serotonin for mood regulation, norepinephrine for alertness and motivation, and dopamine for reward processing and motor function—while concurrently modulating key serotonin and adrenergic receptors known to influence mood, anxiety, and cognitive function [6] [10].

Preclinical data suggested this combination offered potential advantages for complex depressive presentations, particularly those featuring significant anhedonia, fatigue, or cognitive impairment. The 5-HT₃ antagonism was theorized to mitigate nausea—a common side effect of potent SERT inhibition—while 5-HT₂C blockade could disinhibit downstream dopamine and norepinephrine release in critical prefrontal and limbic circuits, potentially amplifying the effects of reuptake inhibition and enhancing pro-cognitive and motivational effects [7] [10]. The α₁ₐ-adrenergic antagonism might contribute to anxiolytic properties but also raised theoretical concerns about potential sedation or orthostatic effects, though clinical data remained limited [6].

Table 2: Pharmacological Profile Comparison: Tedatioxetine vs. Vortioxetine

TargetTedatioxetine ActivityTedatioxetine Affinity (Ki nM)Vortioxetine ActivityVortioxetine Affinity (Ki nM)
SERTInhibitorHigh (Not specified)Inhibitor1.6
NETInhibitorHigh (Not specified)Negligible113
DATInhibitor (Weak)Low (Not specified)Negligible>1000
5-HT₁ₐNot specifiedNot specifiedAgonist15
5-HT₁BNot specifiedNot specifiedPartial Agonist33
5-HT₂ₐAntagonistHigh (Not specified)Negligible>1000
5-HT₂CAntagonistHigh (Not specified)Negligible>1000
5-HT₃AntagonistHigh (Not specified)Antagonist3.7
5-HT₇Not specifiedNot specifiedAntagonist19
α₁ₐ-AdrenergicAntagonistModerate (Not specified)NegligibleNot specified

Development progressed to Phase II clinical trials for Major Depressive Disorder (MDD) by 2009, where it reportedly demonstrated positive results [3] [6]. However, strategic prioritization within Lundbeck and Takeda, particularly the focus on the more advanced vortioxetine program (approved in 2013/2014), led to the discontinuation of tedatioxetine's development by May 2016 [6]. Despite not reaching the market, tedatioxetine remains a significant pharmacological archetype. Its design underscores the pursuit of agents capable of simultaneously engaging multiple nodes within the monoaminergic and receptor networks implicated in depression, aiming for broader efficacy, particularly in treatment-resistant populations or those with complex symptom clusters involving mood, motivation, and cognition. Research on tedatioxetine also yielded valuable insights into CYP2D6 pharmacogenetics, highlighting substantial interindividual variability in its metabolism across different CYP2D6 genotypes (Poor Metabolizers: ~18 L/h; Ultrarapid Metabolizers: ~77 L/h), emphasizing the challenges of dosing consistency for drugs heavily reliant on this metabolic pathway [6].

Rationale for Receptor-Targeted Design in Major Depressive Disorder (MDD)

The development of tedatioxetine hydrobromide was fundamentally driven by the recognized heterogeneity of MDD and the limitations of monoamine reuptake inhibition alone. The monoamine hypothesis, while foundational, provides an incomplete picture. Monoamine depletion studies demonstrated that acutely reducing serotonin or norepinephrine in recovered, medication-free MDD patients did not consistently precipitate depressive relapse, suggesting that chronic antidepressant effects involve downstream neuroplastic adaptations rather than simply correcting a monoamine "deficit" [4]. Furthermore, significant portions of patients (approximately 30-50%) exhibit inadequate response to first-line SSRIs/SNRIs, often manifesting residual symptoms like anhedonia, cognitive dysfunction ("brain fog"), and fatigue—symptoms not optimally addressed by pure SERT inhibition [4] [10].

Tedatioxetine's receptor-targeted components were strategically chosen to address these limitations and specific pathophysiological mechanisms:

  • 5-HT₂C Receptor Antagonism: 5-HT₂C receptors exert inhibitory control over dopamine and norepinephrine release in the prefrontal cortex and mesolimbic pathway. Blocking these receptors was hypothesized to disinhibit monoamine release, particularly dopamine, thereby potentially enhancing motivation, reward responsiveness, and addressing anhedonia—a core symptom often resistant to SSRIs [6] [7]. This mechanism is shared by agents like agomelatine and mirtazapine, known for their beneficial effects on sleep and anxiety.
  • 5-HT₃ Receptor Antagonism: 5-HT₃ receptor activation is strongly linked to nausea and gastrointestinal distress, common side effects of SRIs. Antagonism at this receptor was intended to improve tolerability. Beyond mitigating side effects, central 5-HT₃ blockade may modulate the activity of interneurons regulating the release of other neurotransmitters, including GABA, dopamine, norepinephrine, acetylcholine, and histamine, particularly in areas like the hippocampus and prefrontal cortex, potentially contributing to pro-cognitive and anxiolytic effects [5] [7].
  • 5-HT₂ₐ Receptor Antagonism: While also present in vortioxetine's predecessor trazodone, 5-HT₂ₐ blockade in tedatioxetine was expected to contribute to reduced anxiety and agitation, potentially improve sleep architecture, and mitigate some SSRI-associated side effects like sexual dysfunction [1] [7].
  • α₁ₐ-Adrenergic Receptor Antagonism: This component likely targeted comorbid anxiety symptoms and autonomic hyperarousal often seen in depression. However, it also introduced the potential for side effects like orthostatic hypotension or sedation, requiring careful clinical evaluation [6].

The integration of TRI with this specific receptor blockade profile represented an attempt to create a "broad-spectrum" antidepressant. By simultaneously increasing synaptic availability of serotonin, norepinephrine, and dopamine and modulating key inhibitory receptors (5-HT₂C, 5-HT₃, 5-HT₂ₐ, α₁ₐ), tedatioxetine aimed to overcome inherent limitations of single-mechanism agents and provide more comprehensive symptom relief across diverse MDD presentations, including those with significant anxiety, anhedonia, or cognitive complaints [6] [10]. Its design reflected the growing understanding that MDD involves dysregulation across interconnected neurotransmitter systems and neural circuits, necessitating pharmacologic interventions capable of restoring balance at multiple levels.

Properties

CAS Number

960151-65-9

Product Name

Tedatioxetine hydrobromide

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide

Molecular Formula

C18H22BrNS

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H

InChI Key

OJVYWXLMPZJYGV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.